molecular formula C20H17F2NO4S B2398739 2,6-difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzamide CAS No. 877816-01-8

2,6-difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzamide

Cat. No.: B2398739
CAS No.: 877816-01-8
M. Wt: 405.42
InChI Key: MMQSLSZQCHGGMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzamide is a fluorinated benzamide derivative characterized by a 2,6-difluoro-substituted benzoyl group linked to a tosylethylamine moiety bearing a furan-2-yl substituent. This compound is structurally distinct from simpler benzamide derivatives due to its hybrid aromatic (furan) and sulfonyl functionalities, which may influence its physicochemical properties and biological activity .

Properties

IUPAC Name

2,6-difluoro-N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2NO4S/c1-13-7-9-14(10-8-13)28(25,26)18(17-6-3-11-27-17)12-23-20(24)19-15(21)4-2-5-16(19)22/h2-11,18H,12H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQSLSZQCHGGMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=C(C=CC=C2F)F)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the furan-2-yl intermediate: This step involves the preparation of the furan-2-yl group through a series of reactions, such as the cyclization of appropriate precursors.

    Introduction of the tosyl group: The tosyl group is introduced through a sulfonation reaction using tosyl chloride and a suitable base.

    Coupling with the benzamide: The final step involves coupling the furan-2-yl intermediate with 2,6-difluorobenzamide under appropriate conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The fluorine atoms on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzamide derivatives, depending on the nucleophile used.

Scientific Research Applications

2,6-difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atoms and the tosyl group can enhance its binding affinity and selectivity for these targets, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Geometry and Conformation

The trans conformation of the amide group (N–H and C=O bonds) is a common feature in benzamide derivatives, as observed in N-(2,6-dichlorophenyl)benzamide and 2-chloro-N-(2,3-dichlorophenyl)benzamide . However, the introduction of bulky substituents, such as the tosylethyl-furan group in the target compound, introduces steric constraints that may alter torsional angles or crystal packing compared to simpler analogs. For example:

  • 2,6-Difluoro-N-(prop-2-ynyl)benzamide () has a linear acetylene substituent, favoring planar amide geometry due to minimal steric hindrance.
  • 4-Bromo-N-(2,6-difluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide () features a trifluoropropyl ether group, which increases hydrophobicity and rotational flexibility compared to the rigid tosyl group .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Purity (%) Key Substituents Reference
Target Compound C₂₃H₂₀F₂N₂O₄S 470.47 N/A 2-(Furan-2-yl)-2-tosylethyl
2,6-Difluoro-N-(prop-2-ynyl)benzamide C₁₀H₇F₂NO 195.17 N/A Prop-2-ynyl
GSK7975A () C₁₈H₁₂F₅N₃O₂ 397.30 98 Pyrazolyl-hydroxy-trifluoromethyl
EN300-1608897 () C₂₁H₁₈F₅NO₂ 411.38 95 Trifluoromethyl cyclopropyl

The target compound’s higher molecular weight (470.47 g/mol) and sulfonyl group suggest lower solubility in non-polar solvents compared to analogs like 2,6-difluoro-N-(prop-2-ynyl)benzamide (195.17 g/mol). The furan ring may enhance solubility in polar aprotic solvents relative to purely aliphatic derivatives .

Spectral and Analytical Data

  • ¹H NMR : Analogous compounds such as (S)-2,6-difluoro-N-(3-methyl-1-(phenylthio)butan-2-yl)benzamide () show aromatic proton signals at δ 6.94 ppm (J = 8.1 Hz) for the benzamide ring and δ 7.39–7.17 ppm for aryl-thioether groups . The target compound’s tosyl group would likely exhibit distinct deshielded protons near δ 7.8 ppm (aromatic tosyl) and δ 2.4 ppm (methyl).
  • HRMS : Derivatives like EN300-1608897 () confirm molecular ions with <1 ppm error, a standard for structural validation .

Biological Activity

2,6-Difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its antibacterial properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H15F2NO2S\text{C}_{15}\text{H}_{15}\text{F}_2\text{N}\text{O}_2\text{S}

Antibacterial Properties

Research indicates that compounds containing the 2,6-difluorobenzamide motif exhibit significant antibacterial activity. For instance, studies on related compounds have demonstrated their effectiveness against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA).

A notable study highlighted the minimum inhibitory concentration (MIC) values for different derivatives of difluorobenzamides:

CompoundMIC (µg/mL)Target
This compoundTBDS. aureus
2,6-Difluoro-3-methoxybenzamide8Methicillin-sensitive S. aureus
3-Methoxybenzamide≥64Methicillin-resistant S. aureus

These results suggest that the difluorobenzamide structure enhances antibacterial activity compared to its non-fluorinated counterparts .

The mechanism by which this compound exerts its antibacterial effects is likely related to its interaction with the FtsZ protein, a crucial target in bacterial cell division. Molecular docking studies have shown that fluorination increases hydrophobic interactions with key residues in the allosteric binding site of FtsZ, facilitating stronger binding and inhibition .

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications in the benzamide scaffold can significantly alter biological activity. The presence of fluorine atoms appears to enhance both the binding affinity and metabolic stability of these compounds. For example:

  • Fluorination : The introduction of fluorine increases hydrophobic interactions with FtsZ.
  • Substituents on the aromatic ring : Variations in substituents can lead to changes in electronic properties and steric hindrance, affecting overall activity.

Case Studies

  • Inhibition of FtsZ : A study comparing various benzamide derivatives showed that those with fluorine substitutions had lower MIC values against S. aureus. The compound 2,6-difluoro-3-methoxybenzamide was particularly effective due to its ability to adopt a non-planar conformation conducive for binding .
  • Novel Inhibitors for SARS-CoV-2 : Research into related furan-containing compounds has identified potential inhibitors for viral proteases with low cytotoxicity, indicating that structural motifs similar to those in difluorobenzamides may also provide antiviral properties .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2,6-difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including:

  • Coupling reactions : Amide bond formation between 2,6-difluorobenzoyl chloride and a furan-containing amine intermediate.
  • Protection/Deprotection : Use of tosyl (tosyl chloride) as a protecting group for hydroxyl or amine functionalities during intermediate steps.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency, as observed in analogous benzamide syntheses .
    • Table 1 : Common reagents and conditions for key steps:
StepReagents/ConditionsPurpose
TosylationTosyl chloride, pyridineHydroxyl/amine protection
Amide CouplingEDCI, HOBt, DMFBenzamide bond formation
PurificationColumn chromatography (SiO₂)Isolation of pure product

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolves molecular geometry and confirms stereochemistry, as demonstrated for structurally similar difluorobenzamides .
  • NMR Spectroscopy : 19F^{19}\text{F} NMR identifies fluorine environments; 1H^{1}\text{H} NMR confirms furan and tosyl group integration.
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
    • Key Data : For analogous compounds, X-ray studies reported bond lengths (C–F: ~1.34 Å) and torsion angles critical for conformational analysis .

Q. What initial biological screening approaches are recommended for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antiviral : Plaque reduction assays (e.g., against influenza or coronaviruses) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Antibacterial : Disk diffusion or MIC assays against Gram-positive/negative strains .
    • Table 2 : Reported bioactivities of benzamide analogs:
ActivityModel SystemObserved IC₅₀/EC₅₀Reference
AntiviralInfluenza A12.5 µM
AnticancerMCF-78.7 µM

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Methodological Answer :

  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during tosylation .
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings if aryl halides are intermediates.
  • Process Simulation : Use COMSOL Multiphysics to model heat/mass transfer in continuous flow reactors, reducing batch variability .

Q. What computational methods can predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the furan and benzamide moieties.
  • Molecular Docking (AutoDock Vina) : Simulate binding to viral proteases (e.g., SARS-CoV-2 Mpro^\text{pro}) using crystal structures from the PDB .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :

  • Dose-Response Curves : Ensure consistent IC₅₀/EC₅₀ calculations using nonlinear regression (e.g., GraphPad Prism).
  • Batch Reproducibility : Validate compound purity (>95% by HPLC) and storage conditions (desiccated, -20°C) to prevent degradation .
  • Theoretical Frameworks : Link discrepancies to differences in cell line genotypes or assay protocols, guided by principles in Evidence-Based Inquiry .

Data Analysis and Reporting

Q. What statistical frameworks are appropriate for analyzing structure-activity relationships (SAR)?

  • Methodological Answer :

  • Multivariate Analysis : Partial Least Squares Regression (PLSR) correlates substituent electronic parameters (Hammett σ) with bioactivity .
  • Cluster Analysis : Group compounds by functional group similarity (e.g., tosyl vs. mesyl) to identify activity trends.

Q. How should researchers design experiments to validate mechanistic hypotheses?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction intermediates via stopped-flow NMR to elucidate catalytic pathways .
  • Isotopic Labeling : Use 18O^{18}\text{O}-H₂O in hydrolysis assays to trace metabolic degradation routes .
  • CRISPR-Cas9 Knockouts : Validate target engagement by testing activity in gene-edited cell lines lacking putative receptors .

Tables for Quick Reference

Table 3 : Key Crystallographic Data for Structural Validation

ParameterValue (Example from )
Space GroupP2₁/c
R Factor0.054
Bond Length (C–F)1.341 Å
Torsion Angle172.3° (F–C–N–C)

Table 4 : Recommended Analytical Standards

TechniqueThreshold Criteria
HPLC Purity≥95% (λ = 254 nm)
19F^{19}\text{F} NMRδ -110 to -115 ppm (CF₃)
HRMSΔ < 5 ppm for [M+H]⁺

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.